molecular formula C6H2Cl2N2O4 B1600001 1,2-Dichloro-3,5-dinitrobenzene CAS No. 2213-80-1

1,2-Dichloro-3,5-dinitrobenzene

Cat. No.: B1600001
CAS No.: 2213-80-1
M. Wt: 236.99 g/mol
InChI Key: UDZACPYKQWPMBC-UHFFFAOYSA-N
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Description

1,2-Dichloro-3,5-dinitrobenzene is an aromatic compound characterized by the presence of two chlorine atoms and two nitro groups attached to a benzene ring

Mechanism of Action

Target of Action

The primary target of 1,2-Dichloro-3,5-dinitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and a prime target for electrophilic aromatic substitution .

Mode of Action

This compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile . The downstream effects of this pathway include the formation of various substituted aromatic compounds .

Pharmacokinetics

Like other nitro compounds, it is expected to have low volatility and water solubility . This could impact its bioavailability and distribution within the body.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of various derivatives of benzene, depending on the specific electrophile involved .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent. For example, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Additionally, the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3,5-dinitrobenzene can be synthesized through a multi-step process involving nitration and chlorination reactions. The nitration of benzene derivatives typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The chlorination process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and distillation, ensures the production of high-purity compounds suitable for various applications .

Comparison with Similar Compounds

  • 1,2-Dichloro-4,5-dinitrobenzene
  • 1,5-Dichloro-2,4-dinitrobenzene
  • 2,5-Dichloro-1,3-dinitrobenzene

Comparison: 1,2-Dichloro-3,5-dinitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity in electrophilic and nucleophilic substitution reactions due to the positioning of the chlorine and nitro groups .

Properties

IUPAC Name

1,2-dichloro-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZACPYKQWPMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452215
Record name 1,2-Dichloro-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2213-80-1
Record name 1,2-Dichloro-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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